N-((4-morpholinopyrimidin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-9(16)13-8-10-12-3-2-11(14-10)15-4-6-17-7-5-15/h2-3H,4-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFYRZZCSQLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)acetamide typically involves the reaction of 4-morpholinopyrimidine with acetamide under specific conditions. The process begins with the preparation of 4-morpholinopyrimidine, which is then reacted with acetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholinopyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-((4-morpholinopyrimidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation . By binding to the active sites of these enzymes, the compound reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.
Comparison with Similar Compounds
Table 1: Structural Comparisons of Selected Acetamide Derivatives
The dihedral angles between aromatic systems in naphthalene-derived analogs (e.g., 78.32–84.70°) suggest moderate planarity, which may influence stacking interactions in biological targets .
Table 3: Activity Data for Selected Analogs
While direct activity data for this compound are unavailable, structurally related compounds exhibit diverse activities. For example, indolinone-acetamides show moderate bioactivity scores (~5.797), likely due to their planar conjugated systems . Morpholine-containing analogs (e.g., ) are hypothesized to target microbial enzymes or kinases, leveraging morpholine’s solubility-enhancing properties .
Physicochemical Properties
Table 4: Physicochemical Comparisons
The morpholine moiety in the title compound likely improves aqueous solubility compared to bulkier analogs (e.g., furan- or sulfonamide-containing derivatives) .
Biological Activity
N-((4-morpholinopyrimidin-2-yl)methyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent findings.
Chemical Structure and Properties
The compound features a morpholinopyrimidine moiety that contributes to its biological activity. Its structure allows for interactions with various molecular targets, primarily enzymes involved in inflammatory pathways and cancer progression.
Target Enzymes
The primary targets of this compound include:
- Inducible Nitric Oxide Synthase (iNOS)
- Cyclooxygenase-2 (COX-2)
These enzymes play crucial roles in the inflammatory response. The compound inhibits their activity by binding to their active sites, leading to a reduction in the production of nitric oxide and prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects several biochemical pathways associated with inflammation. For example, in vitro studies have demonstrated that treatment with this compound significantly reduces the expression levels of iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS) .
Anti-inflammatory Activity
In cellular models, this compound has shown promising anti-inflammatory effects. Specifically, it has been reported to:
- Inhibit nitric oxide production at non-cytotoxic concentrations.
- Downregulate inflammatory markers such as iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .
The following table summarizes key findings related to its anti-inflammatory activity:
| Study | Concentration | Effect on iNOS | Effect on COX-2 |
|---|---|---|---|
| 12.5 μM | Significant reduction | Significant reduction | |
| Varies | Inhibition of mRNA expression | Inhibition of mRNA expression |
Anticancer Potential
Beyond its anti-inflammatory properties, this compound has been evaluated for its potential as a kinase inhibitor targeting pathways involved in cancer progression. Structural similarities with other kinase inhibitors suggest efficacy against specific cancer types by disrupting critical signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- In vitro Studies : Research indicated that related compounds could inhibit nitric oxide production and downregulate inflammatory markers in macrophage cells stimulated by LPS. For instance, compounds V4 and V8 demonstrated significant reductions in iNOS and COX-2 protein levels .
- Molecular Docking Studies : These studies revealed that this compound forms hydrophobic interactions and hydrogen bonds with key residues in target proteins like iNOS and COX-2, which is crucial for its biological activity .
- Therapeutic Applications : The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in treating conditions associated with chronic inflammation, such as arthritis or certain cancers.
Q & A
Q. What synthetic methodologies are commonly employed for N-((4-morpholinopyrimidin-2-yl)methyl)acetamide?
A solvent-free approach using m-tolualdehyde, β-naphthol, acetamide, and phenylboronic acid as a catalyst under thermal conditions (393 K for 7 hours) is effective. Reaction progress is monitored via TLC, followed by ethanol purification . Alternative routes may involve coupling morpholine-containing pyrimidine intermediates with acetamide derivatives, though solvent-free methods reduce waste and improve atom economy.
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (XRD) is used to determine bond lengths, angles, and packing. Hirshfeld surface analysis reveals intermolecular interactions (e.g., O—H⋯O and N—H⋯O hydrogen bonds), which stabilize the crystal lattice. Dihedral angles between aromatic systems (e.g., 78.32–84.70°) provide insights into conformational flexibility .
Q. Which analytical techniques validate purity and structural integrity?
Nuclear magnetic resonance (¹H NMR, ¹³C NMR) confirms proton environments and carbon frameworks. LC-MS (e.g., m/z 376.0 [M+H]+) verifies molecular weight and purity. Melting point analysis (e.g., 204–205°C) further corroborates compound identity .
Q. What computational tools predict physicochemical properties?
Software like Gaussian or ACD/Labs calculates LogD (pH 5.5 and 7.4), pKa, polar surface area, and Lipinski’s Rule of Five parameters. These predict solubility, permeability, and drug-likeness, guiding bioavailability studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic dihedral angles?
Compare experimental data with Cambridge Structural Database entries (e.g., CSD Version 5.37) to identify outliers. Statistical analysis of dihedral angles (e.g., 81.54–84.70° in analogues) and refinement of data collection parameters (e.g., temperature, resolution) minimize errors. Molecular dynamics simulations can model conformational variability .
Q. What strategies optimize reaction yields in solvent-free syntheses?
Systematically vary catalyst loading (e.g., phenylboronic acid from 1.5 mmol to 2.0 mmol), temperature (383–403 K), and stoichiometry (acetamide:aldehyde ratio). Real-time monitoring via FT-IR or in-situ NMR identifies intermediates, enabling kinetic control .
Q. How do hydrogen-bonding networks influence molecular stability?
Intramolecular N—H⋯O bonds reduce torsional strain, while intermolecular O—H⋯O interactions dictate packing motifs. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate hydrogen-bond density with melting points and degradation profiles .
Q. What in vitro assays evaluate bioactivity of derivatives?
Antioxidant activity can be assessed via DPPH radical scavenging or FRAP assays. For kinase inhibition, use ATP-binding assays with recombinant enzymes (e.g., EGFR or PI3K). Cellular cytotoxicity is tested in cancer lines (e.g., MTT assay), with SAR studies focusing on morpholine/pyrimidine modifications .
Q. How are regioselectivity challenges addressed in pyrimidine functionalization?
Employ directing groups (e.g., acetamide) to control substitution patterns. Density Functional Theory (DFT) calculations predict reactive sites (e.g., C-2 vs. C-4 positions on pyrimidine). Transition metal catalysts (e.g., Pd/Cu) enable selective cross-coupling reactions .
Q. What methodologies validate metabolic stability in preclinical studies?
Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. LC-MS/MS quantifies metabolites, while CYP450 inhibition assays assess drug-drug interaction risks. Structural modifications (e.g., trifluoromethyl groups) enhance metabolic resistance, as seen in analogues with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
